molecular formula C9H11NO3 B13080220 Methyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Methyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B13080220
M. Wt: 181.19 g/mol
InChI Key: HJFBUUJBCZPXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a pyridine ring with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the reaction with active methylene nitriles . This method allows for the formation of the dihydropyridine ring system under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert it into different dihydropyridine derivatives.

    Substitution: Substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can be further utilized in different applications.

Scientific Research Applications

Methyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, influencing cellular processes and biochemical pathways. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyridine derivatives such as:

Uniqueness

Methyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other dihydropyridine derivatives may not be as effective.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 1,5-dimethyl-2-oxopyridine-3-carboxylate

InChI

InChI=1S/C9H11NO3/c1-6-4-7(9(12)13-3)8(11)10(2)5-6/h4-5H,1-3H3

InChI Key

HJFBUUJBCZPXBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)C(=C1)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.